molecular formula C19H18N2O B555243 (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide CAS No. 740-57-8

(S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide

Cat. No. B555243
CAS RN: 740-57-8
M. Wt: 290.4 g/mol
InChI Key: QUOLUWPVABJBKU-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide” is a complex organic compound. It likely contains an amino group (-NH2), a naphthyl group (a polycyclic aromatic hydrocarbon), and a phenyl group (a cyclic group of atoms with the formula C6H5) as part of its structure .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the amino group, the naphthyl group, and the phenyl group. One possible method could involve an SN2 reaction, a fundamental type of reaction in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex, given the presence of multiple functional groups. The naphthyl and phenyl groups are both aromatic, meaning they contain a ring of atoms with delocalized electrons .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the amino, naphthyl, and phenyl groups. For example, the amino group could participate in acid-base reactions, while the naphthyl and phenyl groups could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, compounds containing naphthyl groups often have high melting points and are relatively stable .

Scientific Research Applications

Antibacterial and Modulatory Activity

The derivative of (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide, specifically 2-(3-Hydroxy-propylamine)-3-(3-methyl-2-butenyl)-[1,4]naphthoquinone, has been investigated for its antibacterial and modulatory activity. Computational prediction models and in vitro assays indicated potential as a therapeutic alternative to combat bacterial resistance, particularly when combined with aminoglycosides (Figueredo et al., 2020).

Alzheimer's Disease Research

A radiofluorinated derivative of (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide, [18F]FDDNP, has been used in PET scans to localize and measure the load of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients. This technique facilitates diagnostic assessments and monitoring of experimental treatments in Alzheimer's disease (Shoghi-Jadid et al., 2002).

Fluorescent Label for Biomolecules

3-Naphthyl-1-phenyl-5-(4-carboxyphenyl)-2-pyrazoline, a compound structurally similar to (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide, has been proposed as a fluorescent label for biomolecules containing an amino group. Its effectiveness in labeling and quantifying diagnostically important compounds has been validated, showing potential for organic fluorescent markers in diagnostic applications (Varghese et al., 2016).

Electron Transport in Organic Compounds

Naphthylamine-based compounds, including derivatives similar to (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide, have demonstrated electron transporting abilities. This finding is significant for developing materials in organic electronics, particularly for organic light-emitting diodes (Tse et al., 2006).

Synthesis of Novel Compounds

Several research studies have focused on synthesizing novel compounds using derivatives of (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide. These compounds have potential applications in medicinal chemistry, such as in the synthesis of antidepressants and other pharmacologically active molecules (Abdelrazek et al., 2012), (Xiao Xin, 2007).

Corrosion Inhibition

Amino acid compounds, structurally related to (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide, have been studied as potential corrosion inhibitors. Their effectiveness in protecting mild steel in aqueous hydrochloric acid solutions has been correlated with their molecular properties (Gómez et al., 2005).

Antimicrobial Activity

2-(6-methoxy-2-naphthyl)propionamide derivatives, structurally related to (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide, have shown significant antibacterial and antifungal activities in vitro, comparable to standard antimicrobial agents. This indicates their potential as novel antibacterial and antifungal agents (Helal et al., 2013).

Future Directions

The potential applications and future directions for this compound would depend on its properties and the context in which it is used. For example, if it has biological activity, it could be studied for potential use in medicine .

properties

IUPAC Name

(2S)-2-amino-N-naphthalen-2-yl-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c20-18(12-14-6-2-1-3-7-14)19(22)21-17-11-10-15-8-4-5-9-16(15)13-17/h1-11,13,18H,12,20H2,(H,21,22)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOLUWPVABJBKU-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC3=CC=CC=C3C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC3=CC=CC=C3C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90995279
Record name 2-Amino-N-(naphthalen-2-yl)-3-phenylpropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90995279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide

CAS RN

740-57-8
Record name Phenylalanine β-naphthylamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=740-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylalanine-beta-naphthylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000740578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-N-(naphthalen-2-yl)-3-phenylpropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90995279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-amino-N-(2-naphthyl)-3-phenylpropionamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.918
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide
Reactant of Route 2
Reactant of Route 2
(S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide
Reactant of Route 3
Reactant of Route 3
(S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide
Reactant of Route 4
Reactant of Route 4
(S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide
Reactant of Route 5
Reactant of Route 5
(S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide
Reactant of Route 6
Reactant of Route 6
(S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.